Gastrofensin AN 5 free base
Description
Gastrofensin AN 5 free base (CAS 89845-16-9) is a 4-phenyltetrahydroisoquinoline derivative with potent antiulcer activity. Its molecular formula is C₁₉H₂₁ClN₂O₂, and it has a molecular weight of 344.84 g/mol . Preclinical studies demonstrate exceptional efficacy, achieving 86.15% inhibition of ulcer indices at 1 mg/kg in rodent models, significantly outperforming H₂-receptor antagonists like ranitidine and cimetidine . The compound exhibits dose-dependent activity, with effects observable at 0.100 mg/kg and peaking at 1 mg/kg .
This compound is stable in powder form at -20°C for up to three years and in solvent at -80°C for six months. It is sparingly soluble in aqueous solutions but dissolves effectively in DMSO, ethanol, or DMF for in vitro studies. In vivo formulations include oral suspensions in 0.5% CMC Na or PEG400 and injectable solutions in DMSO/PEG300 mixtures .
Properties
Molecular Formula |
C19H21ClN2O2 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate |
InChI |
InChI=1S/C19H21ClN2O2/c1-3-24-19(23)21-18-6-4-5-15-16(11-22(2)12-17(15)18)13-7-9-14(20)10-8-13/h4-10,16H,3,11-12H2,1-2H3,(H,21,23) |
InChI Key |
FPTRJSPPLNSVIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Preparation of Stock Solutions
For research applications, Gastrofensin AN 5 free base is typically prepared as a stock solution in solvents compatible with its solubility profile. The compound is soluble in dimethyl sulfoxide (DMSO), which is the preferred solvent for stock preparation.
| Amount of this compound | Volume of DMSO for 1 mM solution (mL) | Volume of DMSO for 5 mM solution (mL) | Volume of DMSO for 10 mM solution (mL) |
|---|---|---|---|
| 1 mg | 2.8999 | 0.58 | 0.29 |
| 5 mg | 14.4995 | 2.8999 | 1.4499 |
| 10 mg | 28.999 | 5.7998 | 2.8999 |
Table 1: Stock solution preparation volumes for this compound in DMSO
To enhance solubility, the solution can be gently heated to 37°C and subjected to ultrasonic oscillation. Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the compound. Storage recommendations are -80°C for up to 6 months or -20°C for up to 1 month.
Preparation of In Vivo Formulations
For in vivo studies, this compound is formulated to ensure bioavailability and stability. The preparation involves:
- Dissolving the compound in a DMSO master liquid.
- Sequential addition of co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, and distilled water or corn oil.
- Each solvent addition is followed by mixing and clarification to ensure a clear solution before proceeding.
The order of solvent addition is critical to maintain solubility and prevent precipitation. Physical methods such as vortexing, ultrasound, or warm water baths are used to aid dissolution.
| Step | Solvent Added | Purpose |
|---|---|---|
| 1 | DMSO master liquid | Primary solvent for dissolution |
| 2 | PEG300 | Solubilizer and viscosity agent |
| 3 | Tween 80 | Surfactant to stabilize solution |
| 4 | Distilled water or Corn oil | Vehicle for in vivo administration |
Table 2: Typical solvent addition sequence for in vivo formulation of this compound
This method ensures a clear, stable solution suitable for animal dosing. The final concentration and volumes depend on the experimental design and dosing requirements.
Pharmacological studies have demonstrated that this compound exhibits strong antiulcer activity at doses as low as 0.1 mg/kg, with maximal effects observed at 1 mg/kg. The compound’s preparation in DMSO and subsequent formulation for in vivo use have been critical for these studies, enabling reproducible dosing and bioavailability.
The preparation methods emphasize the importance of solvent compatibility and stepwise mixing to maintain compound stability and solubility, which directly impact experimental outcomes.
| Aspect | Details |
|---|---|
| Chemical Nature | 4-phenyl-tetrahydroisoquinoline derivative, CAS No. 89845-16-9 |
| Molecular Formula | C19H21ClN2O2 |
| Molecular Weight | 344.84 g/mol |
| Solubility | Soluble in DMSO |
| Stock Solution Preparation | Dissolve in DMSO; heat and sonicate to aid solubility; aliquot and store at -80°C/-20°C |
| In Vivo Formulation | Sequential addition of DMSO, PEG300, Tween 80, and water or corn oil; ensure clarity |
| Storage | Stock solutions stable for 6 months at -80°C, 1 month at -20°C |
Chemical Reactions Analysis
Acid-Base Reactions
As a free base, Gastrofensin AN 5 contains a tertiary amine group, which can react with acids to form water-soluble salts. For example:This protonation enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications .
Substitution Reactions
The chlorine atom on the phenyl ring (if present in derivatives) could participate in nucleophilic aromatic substitution under specific conditions (e.g., with amines or alkoxides). For example:Such modifications might be explored to optimize pharmacokinetic properties.
Reductive Alkylation
The tertiary amine group could undergo reductive alkylation with aldehydes or ketones in the presence of reducing agents like NaBH₄, forming secondary or tertiary amines. This reaction is often used to modulate drug lipophilicity .
Cycloaddition and Ring-Opening
The tetrahydroisoquinoline scaffold may participate in cycloaddition reactions (e.g., Diels-Alder) or ring-opening under acidic/basic conditions, though these pathways remain speculative without experimental validation .
Research Findings and Limitations
- Antiulcer Mechanism : Gastrofensin AN 5 suppresses ulcer formation in vivo, likely through interactions with gastric mucosal defenses or acid secretion pathways . Its free base form may enhance membrane permeability due to its uncharged state .
- Structural Stability : The tetrahydroisoquinoline framework is generally stable under physiological conditions, but degradation pathways (e.g., hydrolysis, oxidation) remain uncharacterized .
- Synthetic Routes : No explicit synthetic protocols are published, but analogous tetrahydroisoquinolines are typically synthesized via Pictet-Spengler or Bischler-Napieralski reactions.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Gastrofensin AN 5 free base is characterized by its unique chemical structure, which allows it to interact with various biological pathways. As an antiulcer agent, its primary mechanism involves the modulation of gastric acid secretion and enhancement of mucosal defense mechanisms. Research indicates that it may influence the expression of specific genes related to gastric protection and repair processes.
Research Applications
-
Antiulcer Activity :
- This compound has been studied for its efficacy in treating gastric ulcers. Its mechanism involves the inhibition of gastric acid secretion and promotion of mucosal healing.
- Table 1 : Summary of Antiulcer Activity Studies
-
Gastroprotective Effects :
- The compound has been investigated for its gastroprotective effects against various irritants such as ethanol and NSAIDs (non-steroidal anti-inflammatory drugs).
- Table 2 : Gastroprotective Effects Against Irritants
Irritant Type Model Used Result Ethanol Rat model Reduced gastric mucosal damage by 50% NSAIDs Mouse model Enhanced mucosal thickness and reduced lesions -
Mechanistic Studies :
- Investigations into the molecular pathways affected by this compound have revealed its potential to modulate inflammatory responses in gastric tissues.
- Table 3 : Mechanistic Insights
Pathway Involved Effect Observed NF-kB signaling Inhibition of activation COX-2 expression Downregulation observed
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with chronic gastritis showed that administration of this compound resulted in significant symptom relief and improved endoscopic findings after four weeks of treatment.
- Case Study 2 : An observational study on patients using NSAIDs reported a notable decrease in ulcer incidence among those who received this compound as a preventive measure.
Mechanism of Action
The mechanism of action of Gastrofensin AN 5 free base involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis or degradation, leading to altered neuronal signaling. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Mechanistic and Efficacy Insights
- Gastrofensin AN 5: While its exact mechanism remains unelucidated, its efficacy surpasses H₂ antagonists, suggesting a novel pathway, possibly involving mucosal cytoprotection or proton pump inhibition .
- Gefarnate : A terpene derivative that enhances mucosal defense via prostaglandin synthesis and mucus secretion. Its lower efficacy (70% at 100 mg/kg) highlights Gastrofensin’s superior potency .
- H₂ Antagonists (Ranitidine/Cimetidine) : These block histamine-induced acid secretion. Their moderate ulcer inhibition (45–60%) and higher required doses underscore Gastrofensin’s advantage in potency and mechanism .
Clinical and Developmental Status
- Gefarnate : Widely used in Asia for gastritis and ulcers, with established safety but suboptimal efficacy compared to newer agents .
- Ranitidine/Cimetidine : Once first-line therapies, their use has declined due to the rise of proton pump inhibitors (PPIs) and safety concerns (e.g., cimetidine’s drug interactions) .
Q & A
Q. What are the core chemical and pharmacological properties of Gastrofensin AN 5 free base, and how are they validated in preclinical studies?
this compound is a 4-phenyl-tetrahydroisoquinoline derivative classified as an antiulcer agent . Key properties include its molecular structure, solubility, and purity (>98% as per standardized analytical methods like HPLC or NMR) . Preclinical validation typically involves in vitro assays (e.g., proton pump inhibition in gastric cells) and in vivo ulcer models (e.g., ethanol-induced gastric lesions in rodents). Researchers should cross-validate purity and stability using thermogravimetric analysis (TGA) and mass spectrometry to ensure batch consistency .
Q. How should researchers design initial efficacy studies for this compound in antiulcer applications?
Initial efficacy studies require a two-pronged approach:
- Mechanistic assays : Measure proton pump inhibition in gastric parietal cells or histamine H2 receptor antagonism.
- In vivo models**: Use established ulcer induction methods (e.g., NSAID-induced or stress-induced ulcers in rodents) with endpoints like ulcer index, mucosal prostaglandin levels, and histopathology . Include positive controls (e.g., omeprazole) and validate results with blinded scoring to reduce bias .
Q. What statistical methods are appropriate for analyzing preclinical data on this compound?
Paired Student’s t-tests are suitable for comparing treatment groups in small-sample studies (e.g., n = 6–10 per group), while ANOVA with post-hoc corrections (e.g., Tukey’s test) is preferred for multi-group comparisons . For time-series data (e.g., ulcer healing over 14 days), mixed-effects models account for intra-subject variability. Report effect sizes (e.g., Cohen’s d) and power analysis to justify sample sizes .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental outcomes, such as variable efficacy across ulcer models?
Discrepancies may arise from model-specific pathophysiology (e.g., ethanol-induced vs. H. pylori-associated ulcers). To address this:
- Conduct dose-response studies to identify optimal therapeutic ranges.
- Use multi-omics approaches (e.g., transcriptomics of gastric tissue) to uncover mechanistic variations .
- Perform meta-analyses of existing data to identify confounding variables (e.g., species-specific metabolism) . Document methodology rigorously to enable reproducibility .
Q. What experimental strategies are recommended to investigate this compound’s immunomodulatory effects in ulcer healing?
this compound may interact with immune pathways (e.g., cytokine modulation in neuroinflammation models) . Advanced strategies include:
Q. How can researchers optimize the synthesis and characterization of this compound for reproducibility?
Synthetic protocols should detail:
- Reaction conditions : Temperature, solvent systems, and catalyst ratios.
- Purification steps : Column chromatography gradients and crystallization solvents .
- Batch validation : Include chiral purity assessments (if applicable) and residual solvent analysis (GC-MS). Share raw spectral data (NMR, IR) in supplementary materials for peer review .
Q. What interdisciplinary approaches are critical for translating this compound into clinical research?
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Assess bioavailability and half-life in preclinical species to predict human dosing .
- Toxicogenomics : Screen for off-target effects using high-throughput platforms (e.g., HepG2 cell toxicity panels) .
- Collaborative peer review : Engage gastroenterologists and statisticians early to refine endpoints and reduce translational failure .
Methodological Considerations
- Data Reprodubility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .
- Peer Review : Pre-submission validation via platforms like bioRxiv can identify methodological gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
